N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two benzenesulfonamide groups attached to a methoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide: Similar structure but lacks the second benzenesulfonamide group.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazolone scaffold, offering different biological activities.
Uniqueness
4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is unique due to its dual benzenesulfonamide groups, which enhance its binding affinity to target enzymes and increase its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H18N2O5S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S2/c1-26-19-10-6-5-9-18(19)21-28(24,25)17-13-11-15(12-14-17)20-27(22,23)16-7-3-2-4-8-16/h2-14,20-21H,1H3 |
InChI Key |
SKESXQMZGOYZSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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